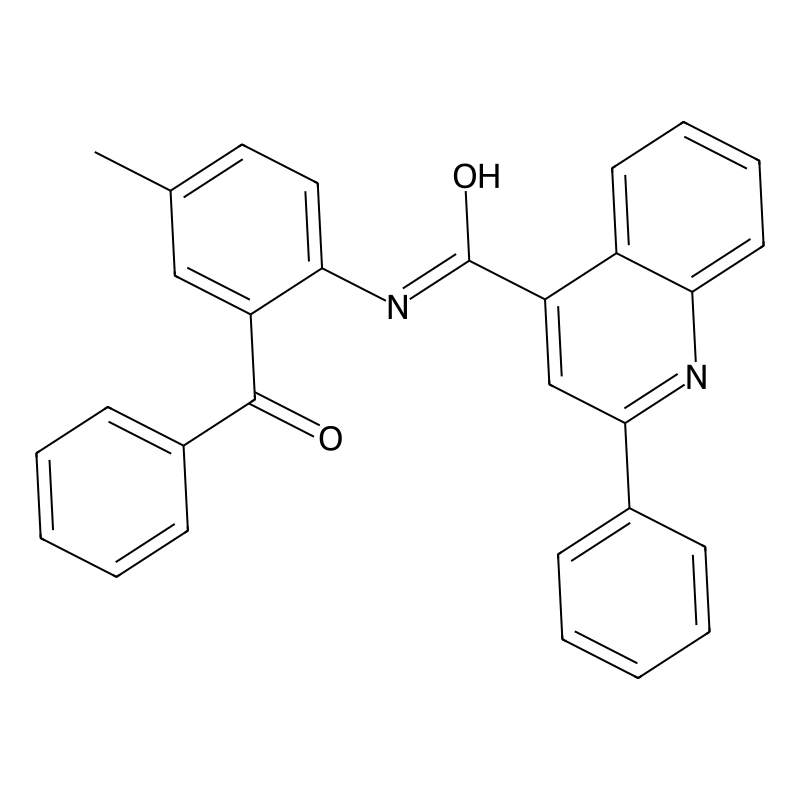

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search limitations: Scientific research databases often focus on published, peer-reviewed articles. Since this compound has a complex name and may be relatively new or niche, it's possible that research on it is still ongoing or unpublished.

- Chemical structure analysis: However, based on the chemical structure of the molecule, we can speculate on potential areas of research interest. The presence of a quinoline ring and a carboxamide group suggests it might be investigated for its antimalarial properties (). The benzoyl and phenyl groups could further influence its biological activity.

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound characterized by a complex structure comprising a quinoline core and multiple aromatic substituents. This compound features a carboxamide functional group, which contributes to its chemical reactivity and biological activity. The molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

- Oxidation: This process can introduce additional functional groups or modify existing ones, utilizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives, often using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where halogens or nucleophiles are introduced onto the aromatic rings under suitable conditions.

The major products formed depend on the specific reagents and conditions used during these reactions, allowing for the synthesis of various derivatives with potentially enhanced properties .

The biological activity of N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide has been explored in various studies. It has shown promise as an antiplasmodial agent against Plasmodium falciparum, indicating its potential in malaria treatment. Additionally, preliminary evaluations suggest antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects .

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions:

- Condensation Reaction: The initial step often includes the condensation of 2-phenylquinoline-4-carboxylic acid with 2-benzoyl-4-methylaniline under acidic conditions.

- Coupling Agents: The use of coupling agents such as N,N’-dicyclohexylcarbodiimide facilitates the formation of the amide bond.

- Purification: Following synthesis, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide has diverse applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

- Biological Research: Its structural features make it suitable for studying interactions with biological macromolecules, potentially leading to new therapeutic agents.

- Industrial Use: The compound is also utilized in developing advanced materials and as a precursor for various industrial chemicals .

Interaction studies have focused on understanding how N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide interacts with biological targets. These studies reveal that the compound can bind to specific sites on enzymes or receptors, influencing their activity through mechanisms such as enzyme inhibition or receptor modulation. Such interactions are critical for evaluating the compound's therapeutic potential .

Several compounds share structural similarities with N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide | Structure | Exhibits selective antagonism at neurokinin receptors |

| 2-(3-chlorophenyl)quinoline-4-carboxylic acid | Structure | Known for its antibacterial properties against resistant strains |

| Quinoline-based derivatives | Structure | Often evaluated for antiplasmodial activity; variations in substituents affect efficacy |

These compounds highlight the uniqueness of N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide through its specific combination of structural features and biological activities, setting it apart in medicinal chemistry applications .